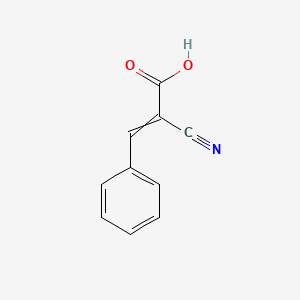

2-Cyano-3-phenylprop-2-enoic acid

CAS No.:

Cat. No.: VC13387508

Molecular Formula: C10H7NO2

Molecular Weight: 173.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H7NO2 |

|---|---|

| Molecular Weight | 173.17 g/mol |

| IUPAC Name | 2-cyano-3-phenylprop-2-enoic acid |

| Standard InChI | InChI=1S/C10H7NO2/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-6H,(H,12,13) |

| Standard InChI Key | CDUQMGQIHYISOP-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C=C(C#N)C(=O)O |

| Canonical SMILES | C1=CC=C(C=C1)C=C(C#N)C(=O)O |

Introduction

2-Cyano-3-phenylprop-2-enoic acid, also known as α-cyanocinnamic acid, is a synthetic organic compound with a molecular formula of C10H7NO2 and a molecular weight of 173.17 g/mol . It belongs to the class of cinnamic acid derivatives, which are widely used in various applications, including cosmetics and pharmaceuticals .

Synonyms and Identifiers

2-Cyano-3-phenylprop-2-enoic acid is also referred to by several other names, including 2-cyano-3-phenyl-2-propenoic acid and α-cyanocinnamic acid . Its CAS number is often reported as 1011-92-3, although some sources list it as 14378-06-4 . The PubChem CID for this compound is 70534 .

Applications and Research

While specific applications of 2-cyano-3-phenylprop-2-enoic acid are not widely documented, cinnamic acid derivatives in general are used in cosmetics for their antimicrobial and antioxidant properties . The compound's reactivity makes it a potential intermediate in the synthesis of other pharmaceutical or cosmetic compounds.

Physical and Chemical Data

| Property | Value |

|---|---|

| Molecular Formula | C10H7NO2 |

| Molecular Weight | 173.17 g/mol |

| CAS Number | 1011-92-3 (or 14378-06-4) |

| PubChem CID | 70534 |

| InChI | InChI=1S/C10H7NO2/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-6H,(H,12,13) |

| SMILES | C1=CC=C(C=C1)C=C(C#N)C(=O)O |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume